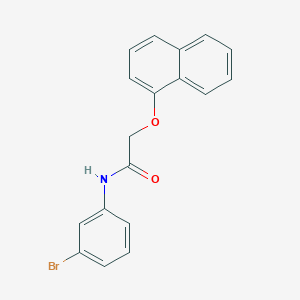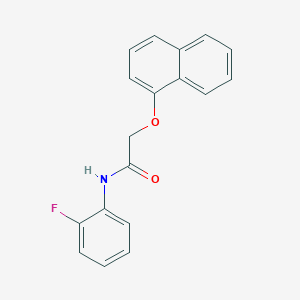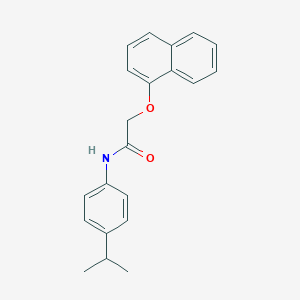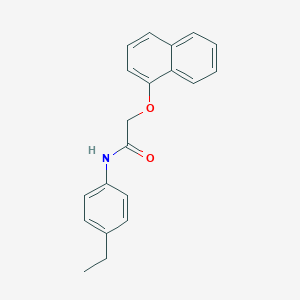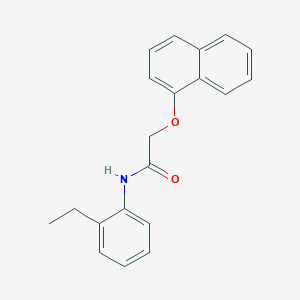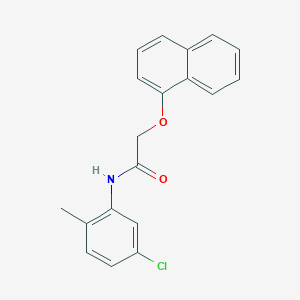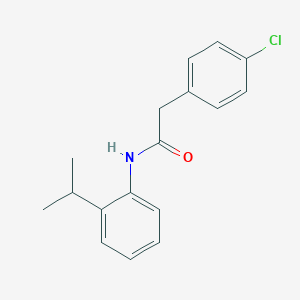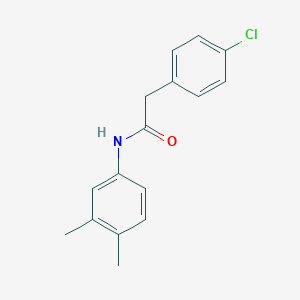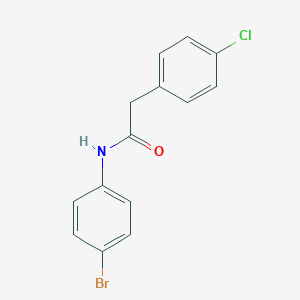![molecular formula C18H30N2O B291522 N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
N-[4-(dimethylamino)phenyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]decanamide, also known as DMAD, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMAD is a member of the amide class of compounds and is a white crystalline powder. It is soluble in organic solvents but is insoluble in water. DMAD has been found to have various applications in the field of medicinal chemistry, particularly in the discovery of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]decanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. N-[4-(dimethylamino)phenyl]decanamide has been found to inhibit the activity of enzymes such as histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]decanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(dimethylamino)phenyl]decanamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(dimethylamino)phenyl]decanamide in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the mechanisms underlying various diseases. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been found to be relatively non-toxic and has low side effects. However, one of the limitations of using N-[4-(dimethylamino)phenyl]decanamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[4-(dimethylamino)phenyl]decanamide. One area of interest is the development of N-[4-(dimethylamino)phenyl]decanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of N-[4-(dimethylamino)phenyl]decanamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]decanamide and its effects on various signaling pathways in cells.
Synthesis Methods
N-[4-(dimethylamino)phenyl]decanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(dimethylamino)benzoyl chloride with decylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(dimethylamino)phenyl]decanamide as a white crystalline solid.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]decanamide has been extensively studied for its various applications in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-[4-(dimethylamino)phenyl]decanamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C18H30N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]decanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(2)3/h12-15H,4-11H2,1-3H3,(H,19,21) |
InChI Key |
SZMLWFIINJHSCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



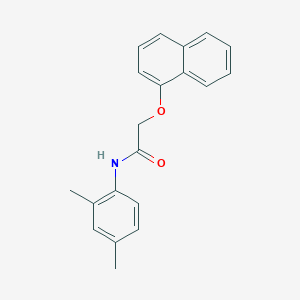
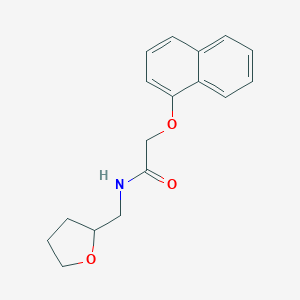
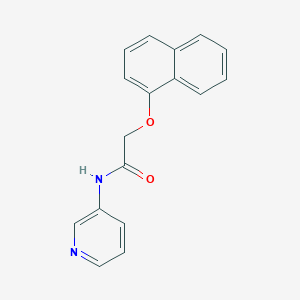
![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
